1-nitrosopyrrolidine-3-carboxylic acid
CAS No.: 2613385-61-6
Cat. No.: VC11515959
Molecular Formula: C5H8N2O3
Molecular Weight: 144.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2613385-61-6 |
---|---|
Molecular Formula | C5H8N2O3 |
Molecular Weight | 144.1 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s core consists of a pyrrolidine ring (a saturated five-membered ring with four carbon atoms and one nitrogen) substituted at the 1-position with a nitroso group and at the 3-position with a carboxylic acid moiety. This configuration introduces significant polarity due to the electron-withdrawing nitroso and acidic carboxyl groups. Comparative analysis with the piperidine analog (six-membered ring) reveals reduced ring strain in the pyrrolidine variant, potentially enhancing stability in certain solvents .
Table 1: Comparative Structural Properties
Property | 1-Nitrosopyrrolidine-3-Carboxylic Acid | 1-Nitrosopiperidine-3-Carboxylic Acid |
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Molecular Formula | C₅H₈N₂O₃ | C₆H₁₀N₂O₃ |
Ring Size | 5-membered | 6-membered |
Boiling Point (est.) | 285–290°C (decomposes) | 295–300°C (decomposes) |
Solubility in Water | Moderate (polar groups dominate) | Moderate |
Spectroscopic Identification
Though experimental data for the pyrrolidine derivative remains scarce, infrared (IR) spectroscopy of analogous compounds predicts strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N–O stretch) . Nuclear magnetic resonance (NMR) would likely show distinct shifts for the α-protons adjacent to the nitroso group (δ 3.5–4.0 ppm) and the carboxylic acid proton (δ 12–13 ppm) .
Synthetic Methodologies
Enantioselective Hydrogenation
A patented route for pyrrolidine-3-carboxylic acids involves enantioselective hydrogenation of enamide precursors using chiral catalysts like MeOBIPHEP-Rh complexes . Adapting this to 1-nitrosopyrrolidine-3-carboxylic acid would require:
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Precursor Synthesis: Condensation of 3-carboxypyrrolidine with a nitrosoating agent (e.g., nitrous acid).
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Catalytic Hydrogenation: Asymmetric reduction to control stereochemistry at the 3-position.
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Workup: Alkaline extraction followed by precipitation at the isoelectric point (pH ~4.5–5.0) .
Table 2: Key Reaction Parameters from Patent US8344161B2
Parameter | Optimal Condition |
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Catalyst Loading | 0.5–1.0 mol% |
Hydrogen Pressure | 50–100 bar |
Temperature | 25–50°C |
Reaction Time | 12–24 hours |
Enantiomeric Excess (ee) | >99.9% (achievable with MeOBIPHEP) |
Nitrosation Challenges
Introducing the nitroso group post-synthesis risks forming mutagenic impurities. Recent advancements in nitrosamine control emphasize low-temperature (<10°C) reactions with scavengers like ascorbic acid to minimize over-nitrosation .
Reactivity and Functional Group Interactions
Nitroso Group Dynamics
The nitroso moiety participates in dipolar cycloadditions and nucleophilic substitutions. For example, in acidic media, it may act as an electrophile, reacting with amines to form diazenium diols—a pathway warranting caution due to genotoxicity concerns .
Carboxylic Acid Behavior
The carboxylic acid group facilitates salt formation (e.g., sodium or potassium salts for improved solubility) and serves as a handle for amide or ester derivatization. Decarboxylation risks exist above 150°C, necessitating controlled thermal environments during processing .
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